2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O and its molecular weight is 295.346. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is involved in the synthesis of various heterocycles, demonstrating its utility in creating compounds with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. The synthesis process involves the creation of derivatives that include pyrrole, pyridine, coumarin, thiazole, and benzimidazole among others, highlighting its versatility in chemical synthesis and potential application in developing new insecticidal agents (Fadda et al., 2017).
ACAT-1 Inhibition for Disease Treatment
The compound has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity for ACAT-1 over ACAT-2. This specificity is crucial for the development of treatments for diseases involving ACAT-1 overexpression, suggesting its application in addressing conditions associated with cholesterol management (Shibuya et al., 2018).
Antimicrobial Agents
Derivatives of the compound have been synthesized with significant antibacterial activity, indicating its potential use in developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed to combat resistant bacterial strains (Ramalingam et al., 2019).
Radioligand Development for Imaging
The compound's derivatives have been explored as potential radioligands for imaging the peripheral benzodiazepine receptors using techniques such as SPECT. This application is crucial for studying various neurological conditions and could aid in the development of diagnostic tools for monitoring disease progression or response to treatment (Katsifis et al., 2000).
Antioxidant and Antimicrobial Properties
The compound and its derivatives have shown potent antioxidant and antimicrobial properties, making them candidates for further research in pharmaceutical applications targeting oxidative stress-related diseases and infections (Naraboli & Biradar, 2017).
Mechanism of Action
Target of action
Imidazole-containing compounds have been found to interact with a broad range of biological targets. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The exact mode of action can vary depending on the specific compound and its target. For example, some imidazole derivatives show antibacterial activity by inhibiting bacterial protein synthesis .
Biochemical pathways
Imidazole-containing compounds can affect various biochemical pathways. For instance, some derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Pharmacokinetics
The ADME properties of imidazole-containing compounds can vary widely. They are generally highly soluble in water and other polar solvents .
Result of action
The molecular and cellular effects of these compounds can be diverse, depending on their specific targets and modes of action. For instance, some imidazole derivatives have been found to exhibit potent anti-tubercular activity .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the solubility of the compound can affect its bioavailability and thus its efficacy .
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(10-20-11-17-14-3-1-2-4-15(14)20)19-12-6-8-21-13(9-12)5-7-18-21/h1-5,7,11-12H,6,8-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXFNWQUVDSWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.